1-(2-Aminopropyl)pyrrolidin-2-one
Description
Structural Classification and Nomenclature within Nitrogen Heterocycles
1-(2-Aminopropyl)pyrrolidin-2-one is classified as a substituted nitrogen-containing heterocycle. Its structure is composed of two key features:
Pyrrolidin-2-one Scaffold: The core of the molecule is a five-membered ring containing four carbon atoms and one nitrogen atom. This structure is a type of lactam, which is a cyclic amide. Specifically, it is a γ-lactam (gamma-lactam) because the amide bond is formed between the nitrogen atom and the carbonyl group at the fourth carbon position relative to the nitrogen. This scaffold is the saturated derivative of pyrrole (B145914) and is a fundamental unit in many biologically active compounds. uni.lu
1-(2-Aminopropyl) Substituent: Attached to the nitrogen atom (position 1) of the pyrrolidin-2-one ring is an aminopropyl group. The nomenclature "2-aminopropyl" specifies a three-carbon chain (propyl) where an amino group (-NH₂) is attached to the second carbon of that chain. This entire group is linked to the lactam nitrogen.
The systematic name, this compound, precisely describes this arrangement, indicating the point of attachment and the specific isomer of the aminopropyl chain.
Historical Context and Emergence in Chemical Literature
Specific research detailing the first synthesis or historical emergence of this compound is not prominent in peer-reviewed scientific journals. Chemical databases like PubChem list the compound and its basic properties but indicate a lack of direct literature references, suggesting it may be a compound more frequently encountered in patent literature or as a commercial chemical intermediate rather than a subject of extensive academic investigation. uni.lu
The synthesis of structurally related compounds, however, is well-documented. For instance, methods for producing N-aminomethylpyrrolidin-2-ones have been described, involving the reaction of pyrrolidin-2-ones with formaldehyde (B43269) and an amine. nih.gov Similarly, procedures for preparing 1-alkyl-2-(2-aminoethyl)pyrrolidines have been patented. uni.lu These established synthetic routes for analogous structures provide a foundational basis for the potential synthesis of this compound, likely through a reaction between 2-pyrrolidinone (B116388) and a suitable aminopropyl-containing reagent.
Significance of the Pyrrolidin-2-one Scaffold and Aminopropyl Moiety in Organic Synthesis and Chemical Research
The scientific interest in this compound stems from the recognized importance of its constituent chemical motifs.
The Pyrrolidin-2-one Scaffold: The pyrrolidinone ring is considered a "privileged scaffold" in medicinal chemistry. nih.govsigmaaldrich.com This five-membered lactam is a core component in a vast number of natural products and synthetic molecules with significant pharmaceutical applications. uni.lu Its prevalence is highlighted by its presence in numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov
The significance of the pyrrolidin-2-one scaffold is due to several factors:
Structural Versatility: It serves as a versatile starting material for the synthesis of more complex molecules, including various alkaloids and unique amino acids. uni.lu
Three-Dimensionality: As a saturated, non-planar ring, the pyrrolidine (B122466) structure provides three-dimensional complexity, which is advantageous for exploring the spatial requirements of biological targets like enzymes and receptors. nih.govsigmaaldrich.com
Biological Activity: Pyrrolidinone derivatives are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery programs. uni.lu
The Aminopropyl Moiety: Amines are a fundamental class of organic compounds that are indispensable as building blocks in organic synthesis and medicinal chemistry. Their basicity and nucleophilicity allow for a wide array of chemical transformations. The aminopropyl group, specifically, acts as a common linker or functional handle in the design of new molecules. It can be used to attach the core scaffold to other molecules or to modulate the physicochemical properties, such as solubility and basicity, of the parent compound. The primary amine provides a reactive site for further chemical modifications, including the formation of amides, sulfonamides, or Schiff bases, thereby enabling the creation of diverse chemical libraries for screening.
The combination of the biologically relevant pyrrolidin-2-one scaffold with the synthetically versatile aminopropyl group makes this compound a molecule with potential applications in the development of new functional materials and as an intermediate in the synthesis of novel therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminopropyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(8)5-9-4-2-3-7(9)10/h6H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQRJFRBBMWDKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299110 | |
| Record name | 1-(2-Aminopropyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388630-76-0 | |
| Record name | 1-(2-Aminopropyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=388630-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Aminopropyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Reactivity Studies of 1 2 Aminopropyl Pyrrolidin 2 One
Mechanistic Investigations of Formation Reactions
The synthesis of 1-(2-aminopropyl)pyrrolidin-2-one involves intricate reactions centered on the pyrrolidin-2-one core. The formation of this heterocyclic structure can be achieved through various synthetic strategies, primarily involving the manipulation of the lactam ring.
Nucleophilic Addition and Substitution Pathways on the Pyrrolidin-2-one Lactam
The pyrrolidin-2-one ring, a γ-lactam, is a stable five-membered ring. researchgate.net The carbonyl group within the lactam structure is susceptible to nucleophilic attack, although it is generally less reactive than the carbonyl in acyclic amides due to ring strain. In strongly acidic or basic aqueous solutions, the lactam can undergo hydrolysis, leading to the ring-opening and formation of γ-aminobutyric acid (GABA). chemicalbook.com
The nitrogen atom of the pyrrolidin-2-one is also a site for reaction. It possesses an active hydrogen that can be substituted in the presence of a base. This allows for N-alkylation reactions with compounds like alkyl halides or dialkyl sulfates, which is a fundamental pathway for creating N-substituted pyrrolidin-2-one derivatives. chemicalbook.com The synthesis of the title compound can be conceptualized via the N-alkylation of pyrrolidin-2-one with a suitable 2-aminopropyl precursor containing a leaving group. More advanced methods for creating substituted pyrrolidines involve iridium-catalyzed reductive azomethine ylide generation from lactams, which then undergo cycloaddition reactions to form complex pyrrolidine (B122466) architectures. acs.org
Amidation Chemistry for Lactam Formation or Modification
A primary and industrially significant method for forming the pyrrolidin-2-one ring itself is the ammonolysis of γ-butyrolactone (GBL). This reaction typically occurs at high temperatures (200-300°C) and pressures, where ammonia (B1221849) or a primary amine reacts with GBL. researchgate.netchemicalbook.com The process involves the nucleophilic attack of the amine on the ester carbonyl of GBL, leading to a ring-opened intermediate (a hydroxyl butyl amide), which subsequently cyclizes via dehydration to form the N-substituted pyrrolidin-2-one. researchgate.net To synthesize this compound via this route, 1,2-diaminopropane (B80664) would be the required primary amine, reacting directly with GBL.
Another sophisticated approach involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines. This method proceeds through a Lewis acid-catalyzed opening of the cyclopropane (B1198618) ring by the amine, forming a γ-amino ester intermediate. nih.govmdpi.com This intermediate then undergoes in-situ lactamization to yield the 1,5-substituted pyrrolidin-2-one. nih.govmdpi.com
Table 1: Key Formation Reactions for Pyrrolidin-2-one Derivatives
| Reaction Type | Reactants | Key Intermediates | Product Type | Reference |
|---|---|---|---|---|
| Ammonolysis/Amidation | γ-Butyrolactone + Primary Amine | Hydroxyl Butyl Amide | N-Substituted Pyrrolidin-2-one | researchgate.netchemicalbook.com |
| N-Alkylation | Pyrrolidin-2-one + Alkyl Halide | N/A | N-Alkyl Pyrrolidin-2-one | chemicalbook.com |
| Cyclopropane Ring Opening | Donor-Acceptor Cyclopropane + Primary Amine | γ-Amino Ester | 1,5-Substituted Pyrrolidin-2-one | nih.govmdpi.com |
| Reductive Cycloaddition | Lactam + Alkene (Iridium-catalyzed) | Azomethine Ylide | Substituted Pyrrolidine | acs.org |
Reactivity of the Primary Amine Moiety
The exocyclic primary amine on the propyl side chain is a dominant center of reactivity in this compound, enabling a wide range of subsequent chemical transformations.
Amine-Initiated Nucleophilic Reactions
The primary amine group (-NH2) is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to readily participate in nucleophilic substitution and addition reactions. For instance, it can react with electrophiles such as acyl chlorides or anhydrides to form amides, or with alkyl halides to yield secondary or tertiary amines. The nucleophilicity of the primary amine is significantly greater than that of the endocyclic lactam nitrogen, ensuring that reactions with electrophiles occur selectively at the side chain under controlled conditions. The reactivity of β-lactam rings with nucleophiles is a well-studied phenomenon in antibiotics, where a serine nucleophile from an enzyme attacks the lactam carbonyl, leading to a stable acyl-enzyme complex. nih.gov While a γ-lactam is less strained, similar principles of nucleophilic attack apply.
Formation of Imines and Related Condensation Reactions
A characteristic reaction of the primary amine moiety is its condensation with aldehydes and ketones to form imines (Schiff bases). This reaction is fundamental in organic synthesis and organocatalysis. Research on related pyrrolidine derivatives demonstrates that reaction with aldehydes, such as cinnamaldehyde, initially forms an iminium ion. researchgate.net This reactive intermediate can then undergo further intramolecular reactions. For example, if another nucleophilic site is present in the molecule, the iminium ion can be attacked intramolecularly, leading to the formation of complex polycyclic structures like pyrrolo-indolizidine tricycles. researchgate.net This highlights a pathway where the primary amine of this compound can initiate a cascade of reactions upon condensation with a suitable carbonyl compound.
Degradation Pathways and Chemical Stability Mechanisms in Research Contexts
While specific degradation studies on this compound are not extensively documented, the chemical stability and degradation pathways can be inferred from research on structurally analogous compounds, such as 1-(2-hydroxyethyl)pyrrolidine [1-(2HE)PRLD]. acs.orgacs.org
In research contexts, particularly those involving CO2 capture where amine solutions are subjected to high temperatures and oxidative stress, several degradation mechanisms are plausible. acs.orgacs.org
Lactam Hydrolysis: Under thermal stress and in the presence of water, the pyrrolidin-2-one ring can hydrolyze to form the corresponding ring-opened γ-amino acid derivative. chemicalbook.com
Oxidative Degradation: The presence of oxygen can initiate oxidative degradation. For 1-(2HE)PRLD, oxidative stress, especially in the presence of metals like iron, significantly reduces its stability. acs.orgacs.org Similar pathways are expected for this compound, likely involving the oxidation of the carbon atoms adjacent to the nitrogen atoms or the primary amine itself.
Formation of Degradation Products: Based on studies of similar amine blends, potential degradation products could include smaller amines from chain cleavage, amides from oxidation, and ureas from reaction with CO2. acs.org For instance, studies on 1-(2HE)PRLD identified degradation products such as ammonia, formic acid, and various N-substituted formamides and ureas. acs.org It is reasonable to predict that this compound could degrade into analogous products under similar conditions.
Table 2: Plausible Degradation Pathways and Products
| Degradation Type | Conditions | Plausible Products | Analogous Reference |
|---|---|---|---|
| Thermal Hydrolysis | High Temperature, Water | Ring-opened γ-amino acid derivative | chemicalbook.com |
| Oxidative Degradation | Oxygen, Metal Catalysts (e.g., Iron) | Formic acid, Ammonia, Smaller amines, Amides | acs.orgacs.org |
| Reaction with CO2 | CO2, Thermal Stress | Ureas, Formamides | acs.org |
Oxidative Degradation Mechanisms (e.g., hydrogen abstraction, electron abstraction)
Oxidative degradation is a primary pathway for the breakdown of amine-containing compounds. This process is typically initiated by the removal of a hydrogen atom or an electron, leading to the formation of reactive intermediates that can undergo further reactions.
Hydrogen Abstraction:
Hydrogen abstraction involves the removal of a hydrogen atom (a proton and an electron) from the molecule by a radical species. In the case of this compound, the most likely sites for hydrogen abstraction are the carbon atoms adjacent to the nitrogen atoms (α-carbons), as the resulting carbon-centered radical is stabilized by the adjacent nitrogen. The primary amine group on the side chain and the methylene (B1212753) groups of the pyrrolidinone ring are potential targets. The stability of polyunsaturated fatty acids in liposomes has been observed to be influenced by the rate of hydrogen abstraction by free radicals from acyl groups nih.gov. While a different molecular context, this highlights the general importance of hydrogen abstraction in oxidative degradation pathways nih.gov.
The general process can be depicted as: R-H + X• → R• + X-H (where R-H is the amine compound and X• is a radical)
For this compound, this could occur at several positions on the aminopropyl side chain or the pyrrolidinone ring.
Electron Abstraction:
Electron abstraction, or single-electron transfer (SET), involves the removal of a single electron from the molecule, typically from a lone pair of electrons on a nitrogen or oxygen atom, to form a radical cation. This process is often facilitated by an oxidizing agent. For this compound, the primary and tertiary amine nitrogens are susceptible to electron abstraction. Studies on the reductive cleavage of N-benzoyl pyrrolidine have shown that a Lewis acid can promote single-electron transfer to the amide carbonyl group, leading to C-N bond cleavage nih.govnih.gov. Although this is a reductive process, it demonstrates the feasibility of single-electron transfer involving the pyrrolidinone structure nih.govnih.gov. In an oxidative context, an oxidant would accept the electron.
The formation of a radical cation can initiate a cascade of reactions, including deprotonation, rearrangement, or reaction with other molecules like oxygen.
| Mechanism | Description | Potential Site on this compound | Initiating Species |
| Hydrogen Abstraction | Removal of a hydrogen atom (H•) from a C-H or N-H bond. | α-carbons to the nitrogen atoms, N-H of the primary amine. | Radical species (e.g., hydroxyl radical, peroxyl radical). |
| Electron Abstraction (SET) | Removal of a single electron to form a radical cation. | Lone pair electrons on the primary and tertiary nitrogen atoms. | Oxidizing agents, transition metal ions. |
Scission Mechanisms (e.g., C-N scission, C-C scission)
Following the initial oxidative event, the resulting reactive intermediates can undergo bond cleavage, leading to the fragmentation of the molecule. The primary types of scission relevant to this compound are C-N and C-C bond cleavage.
C-N Scission:
Cleavage of the carbon-nitrogen bonds can occur at several locations within the molecule. The C-N bonds of the pyrrolidinone ring and the C-N bond of the aminopropyl side chain are all potential points of scission. Research on the reductive cleavage of N-benzoyl pyrrolidine has demonstrated site-selective cleavage at the C2-N bond of the pyrrolidinone ring following a single-electron transfer nih.govnih.gov. This suggests that the lactam ring can be opened under conditions that generate radical intermediates nih.govnih.gov. In an oxidative scenario, a radical cation formed at the ring nitrogen could weaken the adjacent C-N bonds, predisposing them to cleavage.
Oxidative deamination of the primary amine on the side chain is another plausible C-N scission pathway. The in vivo formation of N-(3-aminopropyl)pyrrolidin-2-one from the oxidative deamination of spermidine (B129725) by diamine oxidase-like enzymes suggests that such enzymatic processes can target the amine groups and lead to specific products nih.gov.
C-C Scission:
Carbon-carbon bond scission can also occur, particularly in the propyl side chain. For instance, a radical formed on a carbon atom following hydrogen abstraction could lead to β-scission, where the C-C bond beta to the radical center breaks. This would result in the fragmentation of the side chain. The specific products would depend on the position of the initial radical and the subsequent reaction pathways.
| Mechanism | Description | Potential Location on this compound | Precursor |
| C-N Scission | Cleavage of a carbon-nitrogen bond. | Pyrrolidinone ring (C2-N or C5-N), aminopropyl side chain. | Radical cation intermediate, radical on α-carbon to nitrogen. |
| C-C Scission | Cleavage of a carbon-carbon bond. | Propyl side chain. | Carbon-centered radical on the side chain. |
Derivatization and Functionalization Strategies of 1 2 Aminopropyl Pyrrolidin 2 One
Amidation Reactions for Primary Amine Functionalization
The primary amine group on the propyl side chain of 1-(2-aminopropyl)pyrrolidin-2-one is a key site for nucleophilic attack, making it highly suitable for amidation reactions. This process involves the formation of an amide bond by reacting the amine with a carboxylic acid or its activated derivative, leading to a wide range of functionalized compounds.
Carbodiimide-mediated amidation is a widely used method for forming amide bonds between a primary amine and a carboxylic acid under mild conditions. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
The reaction mechanism involves the carbodiimide (B86325) activating the carboxyl group of a given acid, forming a highly reactive O-acylisourea intermediate. The primary amine of this compound then attacks this intermediate, leading to the formation of a stable amide bond and a urea (B33335) byproduct. This method is advantageous due to its operational simplicity and the mild conditions required, which preserves the integrity of other functional groups within the molecule.
Table 1: Key Components in Carbodiimide-Mediated Amidation
| Role | Example Compound(s) | Function |
| Amine Source | This compound | Provides the nucleophilic primary amine for amide bond formation. |
| Carboxylic Acid | Various (R-COOH) | Provides the acyl group to be transferred to the amine. |
| Coupling Agent | EDC, DCC | Activates the carboxylic acid to facilitate the reaction. |
| Additive (Optional) | N-hydroxysuccinimide (NHS) | Often used to increase efficiency and suppress side reactions. |
Sulfonamides: The primary amine of this compound can be readily converted into a sulfonamide. Conventionally, this is achieved by reacting the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. researchgate.net The base, typically a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid (HCl) generated during the reaction. researchgate.net This transformation is significant as the sulfonamide group is a key structural motif in a vast number of therapeutic agents, known for a wide range of biological activities. researchgate.netucl.ac.uk The synthesis provides a pathway to novel compounds where the pyrrolidinone scaffold is linked to various aryl or alkyl sulfonyl groups, modulating the molecule's physicochemical properties. nih.gov
Benzamides: Similarly, benzamides can be synthesized by reacting this compound with benzoyl chloride or its derivatives. This acylation reaction typically proceeds under basic conditions to scavenge the HCl byproduct. The resulting benzamide (B126) derivatives incorporate an aromatic moiety, which can be further substituted to fine-tune the molecule's properties. The synthesis of benzamides is a common strategy in medicinal chemistry to develop agents with a variety of pharmacological effects. nih.govnih.govnanobioletters.com Research has shown that benzamides based on cyclic amine structures, such as those derived from pyrrolidine (B122466), are promising scaffolds for developing therapeutic agents. nih.gov
Table 2: General Reaction Schemes for Sulfonamide and Benzamide Synthesis
| Derivative | General Reaction | Reactants for this compound |
| Sulfonamide | R'-NH₂ + R-SO₂Cl → R'-NH-SO₂-R + HCl | This compound + Aryl/Alkyl Sulfonyl Chloride |
| Benzamide | R'-NH₂ + Ar-COCl → R'-NH-CO-Ar + HCl | This compound + Benzoyl Chloride |
Chemical Conjugation and Tagging Methodologies for Research Applications
The functionalization of this compound is not limited to creating new core structures but also extends to its conjugation with tags for analytical purposes.
For sensitive detection and quantification in complex biological matrices, this compound can be chemically conjugated to specific tags that enhance its signal in analytical instruments like mass spectrometers. jchemrev.com Mass spectrometry (MS) identifies molecules based on their mass-to-charge ratio (m/z). jchemrev.com
Chemical tagging strategies involve reacting the primary amine with a labeling reagent. This reagent introduces a specific group or "tag" onto the molecule that is designed to:
Improve Ionization Efficiency: Tags can be added that readily accept or lose a proton, enhancing the formation of ions in the MS source (e.g., Electrospray Ionization - ESI), which is crucial for detection. jchemrev.com
Introduce a Reporter Ion: In tandem mass spectrometry (MS/MS), the molecule is fragmented. Some tags are designed to produce a specific, high-intensity fragment ion upon collision-induced dissociation (CID). jchemrev.comuzh.ch This reporter ion can be used for highly selective and sensitive quantification, even in complex mixtures. uzh.ch
Facilitate Chromatographic Separation: Tags can alter the polarity and retention characteristics of the molecule, improving its separation from other components in a sample via techniques like high-performance liquid chromatography (HPLC) prior to MS analysis. uzh.ch
Stereoselective Derivatization for Enantiomeric Purity Analysis
Since this compound contains a chiral center, it exists as a pair of enantiomers. Standard analytical techniques like NMR and HPLC cannot distinguish between enantiomers. To determine the enantiomeric purity or the ratio of enantiomers in a sample, stereoselective derivatization is employed.
This process involves reacting the racemic amine with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.orgnih.gov The reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be distinguished and quantified by common analytical methods. wikipedia.org
For this compound, the primary amine is the reaction site. A common class of CDAs are chiral carboxylic acids or their activated forms, such as Mosher's acid chloride. wikipedia.org The reaction of the (R)- and (S)-enantiomers of the amine with a single enantiomer of a CDA (e.g., (R)-Mosher's acid chloride) produces two distinct diastereomeric amides. These diastereomers will exhibit separate signals in an NMR spectrum or different retention times in a chromatogram, allowing for the quantification of the original enantiomeric composition. nih.gov
Table 3: Examples of Chiral Derivatizing Agents (CDAs) for Amines
| Chiral Derivatizing Agent | Reactive Group | Resulting Derivative | Analytical Technique |
| Mosher's acid (MTPA) wikipedia.org | Acid Chloride | Diastereomeric Amides | NMR Spectroscopy |
| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) researchgate.net | Fluoro Group | Diastereomeric Amides | HPLC, LC-MS |
| (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine ((S)-PMP) nih.gov | Activated for coupling | Diastereomeric Amides | LC-MS |
Advanced Spectroscopic and Chromatographic Characterization Techniques for Research on 1 2 Aminopropyl Pyrrolidin 2 One
Spectroscopic Methods for Structural Elucidation Beyond Basic Identification
Spectroscopy offers a non-destructive window into the molecular world of 1-(2-Aminopropyl)pyrrolidin-2-one, revealing details about its atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the constitution and configuration of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In ¹H NMR, the protons of the pyrrolidine (B122466) ring are expected to appear as complex multiplets due to their diastereotopic nature and spin-spin coupling. For instance, in structurally similar compounds like 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, the pyrrolidine ring protons show broad signals across a range, which is also anticipated for this compound. The protons on the aminopropyl side chain would present distinct signals, with the methine (CH) proton adjacent to the chiral center being of particular diagnostic importance.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Based on data from structurally related compounds)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrrolidinone C=O | - | ~175 |
| Pyrrolidinone CH₂ (adjacent to N) | ~3.4 | ~45 |
| Pyrrolidinone CH₂ (adjacent to C=O) | ~2.4 | ~31 |
| Pyrrolidinone CH₂ | ~2.0 | ~18 |
| Side Chain N-CH₂ | ~3.3 | ~48 |
| Side Chain CH (chiral center) | ~2.9-3.1 | ~50 |
| Side Chain CH₃ | ~1.1-1.2 | ~18-20 |
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by measuring the vibrations of its chemical bonds.
The IR spectrum is expected to show several characteristic absorption bands. A strong, prominent band between 1670 and 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the five-membered lactam ring. The N-H bending vibration of the primary amine (NH₂) group would likely appear in the 1590-1650 cm⁻¹ region, while the N-H stretching vibrations are expected as one or two bands in the 3300-3500 cm⁻¹ region. C-N stretching vibrations from the amine and the lactam would also be present.
Raman spectroscopy provides complementary information. While the carbonyl stretch is also visible in Raman, non-polar bonds, such as the C-C backbone, often produce stronger signals than in IR. The combination of both IR and Raman data allows for a more complete vibrational analysis of the molecule.
Table 2: Key IR and Raman Vibrational Frequencies for this compound (Based on data from related pyrrolidinone and amine compounds)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (NH₂) | N-H Stretch | 3300-3500 |
| Alkyl C-H | C-H Stretch | 2850-2960 |
| Lactam Carbonyl (C=O) | C=O Stretch | 1670-1700 |
| Primary Amine (NH₂) | N-H Bend | 1590-1650 |
Chromatographic Techniques for Purity and Isomer Separation in Complex Mixtures
Chromatography is essential for separating this compound from impurities and for resolving its different stereoisomers.
High-Performance Liquid Chromatography (HPLC) is the premier technique for separating the stereoisomers of this compound. Since the compound possesses a chiral center on the aminopropyl side chain, it can exist as a pair of enantiomers ((R) and (S) forms). The separation of these enantiomers is critical for stereospecific research.
This separation can be achieved using chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. Alternatively, a pre-column derivatization technique can be employed. In this method, the enantiomers are reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reverse-phase column (e.g., C18). The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) and a buffered aqueous solution, is optimized to achieve the best resolution between the peaks.
Table 3: Potential HPLC Methods for Isomer Separation
| Method | Stationary Phase | Principle |
|---|---|---|
| Chiral HPLC | Chiral Stationary Phase (CSP) | Differential interaction (e.g., hydrogen bonding, dipole-dipole) between enantiomers and the chiral selector on the column. |
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile and semi-volatile compounds in a sample. While this compound itself has a relatively high boiling point, GC analysis is valuable for assessing its purity by detecting more volatile impurities, synthetic by-products, or degradation products.
For analysis, a sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of compounds between the mobile gas phase and the stationary phase lining the column. The retention time, the time it takes for a compound to travel through the column, is a characteristic identifier. When coupled with MS, GC provides definitive identification of separated components based on their mass spectra. This is particularly useful for profiling the complete composition of a research sample.
Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
When subjected to ionization, typically through electrospray ionization (ESI) or electron ionization (EI), the molecule forms a molecular ion ([M+H]⁺ or M⁺·). This ion then breaks apart into smaller, charged fragments in a predictable manner. The resulting mass spectrum is a plot of fragment mass-to-charge ratio (m/z) versus relative abundance.
The fragmentation of this compound is expected to be influenced by its two key structural motifs: the pyrrolidinone ring and the aminopropyl side chain. Based on studies of structurally similar α-pyrrolidinophenones, common fragmentation pathways include:
Alpha-cleavage: The bond between the chiral carbon and the amine can break, leading to characteristic iminium ions.
**Loss
Elucidation of Fragmentation Pathways for Structural Confirmation
Mass spectrometry (MS), especially tandem mass spectrometry (MS/MS), is a cornerstone for the structural elucidation of molecules. pioneerpublisher.commdpi.com In this technique, the parent molecule is ionized and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions produce a unique mass spectrum that serves as a molecular fingerprint, allowing for confident structural confirmation. nih.govnih.gov
For this compound, the fragmentation pattern in an MS/MS experiment can be predicted based on its chemical structure, which features a pyrrolidin-2-one ring and an aminopropyl side chain. The protonation during ionization is likely to occur at the primary amine group, the most basic site on the molecule.
The subsequent fragmentation of the protonated molecule [M+H]⁺ would likely proceed through several key pathways:
Loss of Ammonia (B1221849) (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia.
Cleavage of the Propyl Chain: Breakage of the C-C bonds within the side chain can occur at various positions. Cleavage alpha to the nitrogen atom is particularly common.
Pyrrolidinone Ring Fragmentation: The lactam ring itself can undergo fragmentation, often involving the loss of carbon monoxide (CO). The fragmentation of the related cyclic amino acid, proline, has been shown to involve the loss of water and carbon monoxide. nih.gov
Formation of Pyrrolidinone-Containing Ions: A significant fragment would be the ion corresponding to the protonated pyrrolidinone ring structure after cleavage of the entire aminopropyl side chain. Research on similar structures, such as α-pyrrolidinopentiophenone (α-PVP) analogues, shows characteristic fragments corresponding to the pyrrolidinyl portion of the molecule. nih.gov
The precise masses of these fragments, measured by high-resolution mass spectrometry, allow researchers to piece together the molecule's structure.
Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound
| Precursor Ion (m/z) | Postulated Fragment Ion | Neutral Loss | Fragment m/z (Calculated) | Structural Interpretation |
| 143.12 | [C₇H₁₅N₂O]⁺ | — | 143.12 | Protonated Molecule [M+H]⁺ |
| 143.12 | [C₇H₁₂NO]⁺ | NH₃ | 126.09 | Loss of the terminal amino group |
| 143.12 | [C₅H₈NO]⁺ | C₂H₇N | 98.06 | Cleavage of the side chain at the bond beta to the ring |
| 143.12 | [C₄H₈NO]⁺ | C₃H₇N | 86.06 | Ion corresponding to protonated 2-pyrrolidinone (B116388) |
| 143.12 | [C₃H₇N₂]⁺ | C₄H₇O | 71.06 | Fragment containing the aminopropyl side chain |
This table presents hypothetical data based on established fragmentation principles for similar chemical structures.
Application in Reaction Monitoring and Product Identification
Chromatographic methods are essential for monitoring the progress of a chemical synthesis in real-time or via offline analysis of collected aliquots. nih.gov High-performance liquid chromatography (HPLC), often coupled with UV or MS detectors, is particularly well-suited for this purpose, allowing researchers to track the consumption of reactants and the formation of products and byproducts over time. nih.govnih.gov
In the synthesis of this compound, which could be prepared through methods like the lactamization of γ-butyrolactone with a suitable diamine rdd.edu.iq, HPLC can be used to optimize reaction conditions such as temperature, time, and catalyst loading.
A typical reaction monitoring workflow would involve:
Method Development: An HPLC method is developed to effectively separate the starting materials (e.g., γ-butyrolactone and 1,2-diaminopropane), the desired product (this compound), and any potential intermediates or impurities on a chromatographic column (e.g., a C18 reversed-phase column). mdpi.com
Sample Analysis: At regular intervals during the reaction, a small sample is withdrawn, quenched to stop the reaction, and injected into the HPLC system. durham.ac.uk
Data Interpretation: The area under the peak for each compound in the resulting chromatogram is proportional to its concentration. By plotting these concentrations against time, a reaction profile is generated. This profile provides critical kinetic data and indicates when the reaction has reached completion, maximizing yield and minimizing byproduct formation.
The identity of the product peak can be unequivocally confirmed by coupling the HPLC system to a mass spectrometer (LC-MS). The mass detector provides the molecular weight of the compound eluting at a specific retention time, confirming that the new peak corresponds to this compound. mdpi.com
Table 2: Illustrative HPLC Data for Monitoring the Synthesis of this compound
| Compound Name | Hypothetical Retention Time (min) | Detection Method | Purpose in Reaction Monitoring |
| γ-Butyrolactone | 2.5 | UV / MS | Starting Material (Reactant) |
| 1,2-Diaminopropane (B80664) | 1.8 | UV / MS | Starting Material (Reactant) |
| This compound | 4.2 | UV / MS | Desired Product |
| Reaction Byproduct A | 5.1 | UV / MS | Impurity to be minimized |
This table presents hypothetical HPLC retention times for illustrative purposes. Actual retention times would depend on the specific chromatographic conditions (e.g., column, mobile phase, flow rate).
Theoretical and Computational Chemistry Studies of 1 2 Aminopropyl Pyrrolidin 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic and geometric structure.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying a range of molecular properties.
For molecules containing the pyrrolidinone ring, DFT calculations have been employed to investigate their structural and electronic properties. For instance, studies on fulleropyrrolidines, which contain a pyrrolidine (B122466) ring, have utilized the B3LYP/6-31G(d) level of theory to explore their energetic, geometric, and electronic characteristics. researchgate.net Such calculations can reveal important parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. nih.gov
In the context of 1-(2-Aminopropyl)pyrrolidin-2-one, DFT calculations could provide optimized geometric parameters, such as bond lengths and angles. For example, in a related imidazole (B134444) derivative, DFT was used to determine that the C-C bond lengths in the ring ranged from 1.35 to 1.46 Å. nih.gov Similar calculations for this compound would elucidate the precise geometry of its pyrrolidinone ring and the aminopropyl side chain.
Furthermore, DFT is instrumental in calculating reaction energies, which helps in predicting the thermodynamics of chemical reactions. For example, quantum chemical studies on the synthesis of pyrrolidinedione derivatives have used DFT to calculate the energy barriers of different reaction steps, such as Michael addition and cyclization. rsc.org This information is vital for understanding reaction mechanisms and predicting the feasibility of synthetic routes.
A summary of typical parameters obtained from DFT calculations on related heterocyclic compounds is presented in the table below.
| Property | Description | Typical Calculated Values for Related Compounds |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Varies depending on the specific molecule and substituent groups. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Varies depending on the specific molecule and substituent groups. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates molecular stability and reactivity. | A larger gap suggests higher stability. |
| Reaction Energy Barrier | The minimum energy required for a reaction to occur. | For a Nef-type rearrangement in pyrrolidinedione synthesis, barriers were calculated to be between 11.9 and 197.8 kJ mol⁻¹. rsc.org |
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods can provide highly accurate molecular properties, though they are often more computationally demanding than DFT.
For molecules similar to this compound, ab initio methods like Hartree-Fock (HF) have been used in conjunction with DFT to study molecular structure and vibrational spectra. researchgate.net These calculations can yield precise predictions of geometric parameters and spectroscopic data, which can be compared with experimental results for validation.
For example, a study on 1-amino-2,6-dimethylpiperidine (B1295051) used both HF and DFT methods with the 6-31+G(d,p) basis set to calculate its optimized geometry and vibrational frequencies. researchgate.net Such a combined theoretical and experimental approach provides a comprehensive understanding of the molecule's properties.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment. These methods are particularly useful for understanding conformational changes and intermolecular forces.
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are two powerful techniques for exploring the conformational landscape of molecules. utupub.finih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of the molecule's dynamic behavior over time. nih.govmdpi.com This allows for the investigation of processes like protein folding or the interaction of a small molecule with a receptor. semanticscholar.orgnih.gov
MC simulations, on the other hand, use statistical methods to generate a representative ensemble of molecular conformations. nih.gov This approach is particularly effective for sampling a large conformational space and overcoming potential energy barriers. nih.govresearchgate.net
For a flexible molecule like this compound, both MD and MC simulations could be employed to study the different conformations it can adopt due to the rotation around its single bonds. These simulations would reveal the most stable conformations and the energy barriers between them. Understanding the conformational preferences is crucial as it can influence the molecule's biological activity and its interactions with other molecules.
The table below summarizes the applications of MD and MC simulations in studying molecular properties.
| Simulation Technique | Application | Key Insights |
| Molecular Dynamics (MD) | Simulating the time-dependent behavior of a molecular system. | Provides information on conformational changes, binding affinities, and the dynamics of intermolecular interactions. utupub.finih.govmdpi.com |
| Monte Carlo (MC) | Sampling the conformational space of a molecule using statistical methods. | Identifies stable conformations, calculates thermodynamic properties, and overcomes high energy barriers in simulations. nih.govnih.govresearchgate.net |
Computational methods can also be used to predict the reactivity and selectivity of a molecule. By analyzing the electronic properties and the shape of the molecule, it is possible to identify the most likely sites for chemical reactions.
Techniques like Conceptual DFT provide a framework for quantifying chemical reactivity using descriptors derived from the electron density. scirp.org These descriptors, such as the Fukui function, can identify the most electrophilic and nucleophilic sites in a molecule, thus predicting where it is most likely to react.
For this compound, such calculations could predict whether the primary amine group, the lactam nitrogen, or another part of the molecule is more susceptible to electrophilic or nucleophilic attack. This information is invaluable for designing new synthetic reactions or understanding its potential metabolic pathways.
Mechanistic Insights from Computational Analysis
Computational analysis plays a crucial role in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds.
For instance, computational studies have been used to investigate the mechanism of the synthesis of pyrrolidin-2-one derivatives from donor-acceptor cyclopropanes, involving a Lewis acid-catalyzed ring-opening followed by lactamization. mdpi.com Similarly, the reaction mechanism for the synthesis of pyrrolidinedione derivatives has been elucidated through quantum chemical studies, revealing the energy barriers for each step of the reaction. rsc.org
In the case of this compound, computational analysis could be used to explore the mechanisms of its potential reactions, such as its synthesis or its interactions with biological targets. This could involve identifying the transition state structures and calculating the activation energies for different reaction pathways, thereby providing a deeper understanding of its chemical behavior. For example, a computational study on the reaction of a probe molecule with pyrrolidine proposed a multi-step mechanism involving ring-opening, isomerization, and cyclization. nih.gov
Elucidation of Transition States and Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of reactions involving the pyrrolidinone scaffold. These studies map out the potential energy surface of a reaction, identifying the low-energy pathways from reactants to products, and characterizing the high-energy transition states that lie between them.
A relevant analogy can be drawn from the computational investigation of the reaction between a 3-pyrrolin-2-one derivative and methylamine. nih.gov This study highlights the key transition states involved in the nucleophilic addition of an amine to the pyrrolidinone ring system. The reaction is proposed to proceed through a series of steps, each with a distinct transition state. The initial step involves the nucleophilic attack of the amine on a carbonyl carbon of the pyrrolidinone ring. The transition state for this step would feature a partially formed carbon-nitrogen bond and a redistribution of charge within the molecule.
Subsequent steps, such as proton transfers, are also characterized by their own transition states. For instance, in the formation of N-substituted pyrrolidinones from γ-aminobutyric acid derivatives, the intramolecular cyclization is a key step. The transition state for this lactamization process involves a specific geometric arrangement where the nucleophilic amine group is oriented for an intramolecular attack on the activated carboxylic acid group. The stability of this transition state is crucial in determining the feasibility and rate of the ring-closure reaction.
Furthermore, studies on the enzymatic formation of γ-lactam rings have provided detailed insights into the transition states involved in C-H amidation. nih.gov These biocatalytic processes often proceed via a nitrene intermediate, which then undergoes an intramolecular C-H insertion. The transition state for this step involves the approach of the nitrene nitrogen to a specific C-H bond, leading to the formation of the new carbon-nitrogen bond and the five-membered ring. nih.gov While not a synthetic chemical reaction in the traditional sense, these enzymatic studies underscore the fundamental principles of bond formation and the nature of the transition states in the creation of the pyrrolidinone core.
Energetic Profiles of Chemical Transformations
The energetic profiles of chemical reactions involving pyrrolidinones provide quantitative insights into their feasibility and kinetics. These profiles, typically represented as reaction coordinate diagrams, map the changes in Gibbs free energy as the reaction progresses from reactants through transition states to products.
In the computational study of the reaction between a 3-pyrrolin-2-one derivative and an aliphatic amine, DFT calculations were used to determine the Gibbs free energy of activation (ΔG‡) for each step of the proposed mechanism. nih.govbeilstein-journals.org These calculations revealed that the main product is formed via the pathway with the lowest activation energy barrier. nih.gov The study also demonstrated that kinetic selectivity, which is governed by the relative energies of the transition states, is more significant than thermodynamic selectivity in determining the final product distribution. nih.gov
The table below, derived from a study on a related pyrrolidinone system, illustrates the kind of energetic data that can be obtained through computational analysis.
| Reaction Step | Parameter | Gas Phase (kcal·mol⁻¹) | Ethanol (B145695) Solvent Model (kcal·mol⁻¹) |
|---|---|---|---|
| Tautomer Transformation | Energy Difference (Product - Reactant) | 1.3 | 0.4 |
| Activation Barrier | 0.5 | 1.0 |
This table presents theoretical energetic data for the tautomeric transformation of a substituted 3-pyrroline-2-one, demonstrating the small energy differences and low activation barriers that can characterize reactions in this family of compounds. The data is based on DFT calculations at the B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p) level of theory. beilstein-journals.org
Similarly, computational studies on the enzymatic formation of γ-lactams have quantified the Gibbs free energy barriers for key steps such as hydrogen abstraction and radical rebound to form the final lactam product. nih.gov For example, in one model, the C-N bond-forming step was identified as the rate-determining step with a calculated energy barrier. nih.gov These energetic profiles are crucial for understanding the efficiency and selectivity of both chemical and biological syntheses of pyrrolidinone-containing molecules.
While direct computational data for this compound is pending, the energetic profiles of these analogous systems strongly suggest that its formation and reactions would be governed by similar principles of kinetic and thermodynamic control, with the stability of transition states playing a pivotal role in dictating the reaction outcomes.
Non Clinical Research Applications and Broader Chemical Significance of 1 2 Aminopropyl Pyrrolidin 2 One
Role as a Chemical Scaffold in the Synthesis of Complex Organic Molecules
The pyrrolidine (B122466) scaffold is a highly valued building block in organic synthesis, enabling the construction of complex molecular architectures. nih.govresearchgate.netnih.gov Its utility stems from its defined stereochemistry and the ability to be functionalized at various positions, making it a frequent choice for medicinal chemists. nih.govresearchgate.netnih.gov Synthetic methods, including microwave-assisted organic synthesis (MAOS), have been developed to efficiently produce pyrrolidine derivatives. nih.gov
The 1-(aminopropyl)pyrrolidin-2-one core structure serves as an excellent starting point for generating libraries of related compounds for structure-activity relationship (SAR) studies. SAR investigations are fundamental to medicinal chemistry, where systematic modifications to a lead compound's structure are made to understand their effect on biological activity and to optimize for desired properties.
Research has demonstrated that the pyrrolidine scaffold is a valuable framework for such studies. nih.govnih.gov For instance, SAR studies on a pyrrolidine pentamine scaffold, aimed at developing inhibitors for aminoglycoside resistance enzymes, revealed that modifications at different positions around the core ring significantly impact inhibitory effectiveness. nih.govnih.gov While truncations often lead to a loss of activity, subtle changes to functional groups and stereochemistry can fine-tune the compound's properties. nih.govnih.gov In one study, alterations to an S-phenyl moiety attached to the scaffold demonstrated the essential nature of both the group's presence and its distance from the core for maintaining high activity. nih.govnih.gov
The synthesis of diverse derivatives often starts from a common precursor. For example, 1-aminopyrrolidine-2-one, a closely related compound, has been used as a starting material to produce a number of different pyrrolidin-2-one derivatives through various chemical reactions. rdd.edu.iq This highlights the role of the aminopyrrolidin-2-one core as a versatile intermediate for creating analogs for further study.
Table 1: Representative Structure-Activity Relationship (SAR) Findings for Pyrrolidine Derivatives
This table summarizes findings from studies on related pyrrolidine scaffolds, illustrating the principles of SAR.
| Scaffold Position | Modification | Observed Effect on Activity | Reference |
| R1 | Alteration of S-phenyl moiety | Reduced inhibition levels, showing the group's importance. | nih.govnih.gov |
| General | Truncation of the molecule | General loss of inhibitory activity. | nih.govnih.gov |
| General | Modification of stereochemistry | Varied effects on inhibitory properties. | nih.govnih.gov |
The pyrrolidine ring is a key structural component in a wide array of pharmacologically important molecules, making its derivatives valuable intermediates in the synthesis of designed targets. mdpi.commdpi.com While specific examples of 1-(2-aminopropyl)pyrrolidin-2-one being used in the total synthesis of natural products are not prominent in the reviewed literature, its role as a building block for complex, designed molecules is well-established.
For example, synthetic routes have been developed to create 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and primary amines. mdpi.comnih.gov These methods provide access to pharmacologically relevant lactams that can be further modified to produce complex azaheterocycles, such as benz[g]indolizidine derivatives. mdpi.com The pyrrolidine-2-one derivatives synthesized through these pathways serve as key intermediates for molecules of interest in medicinal chemistry. mdpi.com Furthermore, research has shown the synthesis of various pyrrolidine-2-one derivatives from precursors like 1-aminopyrrolidine-2-one, demonstrating the utility of this core in building a diverse range of functionalized compounds. rdd.edu.iq
Application in Catalysis Research
The pyrrolidine structure is a privileged motif in the field of organocatalysis, a branch of catalysis that uses small organic molecules to accelerate chemical reactions. beilstein-journals.org This area has become a third pillar of enantioselective catalysis, alongside metal-based and biocatalysis. beilstein-journals.org
The development of organocatalysis has been significantly influenced by catalysts derived from the natural amino acid proline, which features a pyrrolidine ring. nih.govmdpi.com The success of proline has spurred the design and synthesis of a vast number of modified pyrrolidine-based organocatalysts to enhance their efficiency, selectivity, and scope. researchgate.net
The design principle often involves modifying the pyrrolidine scaffold to create a specific steric and electronic environment that can control the stereochemical outcome of a reaction. beilstein-journals.orgnih.gov For instance, diarylprolinol silyl (B83357) ethers, which are derivatives of proline, are highly efficient organocatalysts for many transformations. beilstein-journals.org Researchers have synthesized new pyrrolidine-based catalysts by introducing bulky substituents at the C2 position to create a sterically demanding environment. beilstein-journals.org These catalysts have proven effective in promoting asymmetric Michael additions of aldehydes to nitroolefins, achieving high enantioselectivities. beilstein-journals.org The structure of these catalysts can be tuned by varying the substituents, which in turn modulates their reactivity and selectivity. beilstein-journals.org The this compound molecule, with its primary amine and lactam functionalities, presents a scaffold that could be similarly modified to develop novel organocatalysts.
Understanding the reaction mechanism is crucial for optimizing existing catalysts and designing new ones. For pyrrolidine-based catalysts like proline, the generally accepted mechanism involves the formation of a more nucleophilic enamine or a more electrophilic iminium ion from a carbonyl substrate. mdpi.comnih.gov The catalyst's secondary amine is key to this activation mode. mdpi.com
Computational studies and kinetic analyses have provided deep insights into these organocatalytic transformations. nih.govnih.gov Kinetic studies on peptide-catalyzed reactions have revealed that the rate-limiting steps can be the reaction of the enamine with the electrophile and the subsequent hydrolysis of the imine, rather than the initial enamine formation. nih.gov Such mechanistic knowledge is critical for optimizing reaction conditions and catalyst loading. nih.gov Computational investigations using methods like Density Functional Theory (DFT) have been instrumental in explaining the stereoselectivities observed in reactions catalyzed by pyrrolidine derivatives by modeling the transition states of the reaction pathways. nih.gov
Exploration in Materials Science and Polymer Chemistry as a Precursor
The pyrrolidin-2-one core is not only significant in medicinal chemistry and catalysis but also finds applications as a precursor in materials and polymer science. The parent compound, 2-pyrrolidone, is a well-known industrial chemical.
A significant application is in the production of polymers. For example, copolymers consisting of N-vinyl pyrrolidin-2-one (NVP) and acrylic acid have been synthesized. rdd.edu.iq These materials can be further functionalized; for instance, grafting N-diethyl amino ethanol (B145695) onto the acrylic acid groups can yield polymers with specific properties, such as antibacterial activity. rdd.edu.iq
Furthermore, the chemical stability of pyrrolidine derivatives is an important consideration in materials applications. Studies on blends containing 1-(2-hydroxyethyl)pyrrolidine, a related tertiary amine, have been conducted to evaluate their stability for use in industrial processes like CO2 capture from flue gases. acs.org The stability of these amine solvents under various conditions of temperature and oxygen concentration is a critical factor for their practical use. acs.org The presence of the primary amine and the lactam ring in this compound makes it a potential monomer for the synthesis of polyamides or for grafting onto other polymer backbones to introduce new functionalities, although specific research on this application was not found in the search results.
Research in Environmental and Industrial Chemistry
While specific research on the environmental and industrial applications of this compound is not extensively documented in publicly available literature, its chemical structure suggests potential utility in several areas of process chemistry. The presence of a pyrrolidinone ring and an aminopropyl side chain provides a combination of functionalities that are of interest in fields such as carbon dioxide (CO2) capture and industrial solvents.
Potential Application in CO2 Capture Solvent Research
The drive to mitigate greenhouse gas emissions has spurred significant research into amine-based solvents for CO2 capture from industrial flue gases. These processes typically involve the reversible chemical reaction of CO2 with an amine solution in an absorber, followed by the thermal regeneration of the amine in a stripper. The efficiency of this process is highly dependent on the chemical nature of the amine.
Structurally related compounds to this compound have been investigated for this purpose. For instance, research has been conducted on blends of 1-(2-hydroxyethyl)pyrrolidine [1-(2HE)PRLD] and 3-amino-1-propanol (3A1P) for CO2 capture. nih.gov In these blends, the tertiary amine, 1-(2HE)PRLD, offers good stability, while the primary amine, 3A1P, acts as a promoter to enhance the reaction kinetics. nih.gov
Further research would be necessary to determine the CO2 absorption capacity, reaction kinetics, and thermal stability of this compound in an aqueous solution to fully assess its potential as a CO2 capture solvent.
| Compound | Amine Type | Role in CO2 Capture (Hypothesized/Studied) | Reference |
| This compound | Primary and Tertiary | Potential single-component solvent with both reactive and stable sites. | - |
| 1-(2-Hydroxyethyl)pyrrolidine (1-(2HE)PRLD) | Tertiary | Provides good chemical stability in amine blends. | nih.gov |
| 3-Amino-1-propanol (3A1P) | Primary | Acts as a promoter to increase the rate of CO2 absorption. | nih.gov |
| Methyl diethanolamine (B148213) (MDEA) | Tertiary | Common solvent in gas sweetening for selective H2S and CO2 removal. | researchgate.netresearchgate.netarab-oil-naturalgas.com |
| Piperazine (PZ) | Cyclic Diamine | Used as an activator to enhance the performance of MDEA. | researchgate.netresearchgate.net |
Potential as a Component in Industrial Process Chemistry
Beyond CO2 capture, the unique combination of a lactam and an amino group in this compound suggests other potential industrial applications. Pyrrolidones, such as N-methyl-2-pyrrolidone (NMP), are widely used as versatile, high-boiling, non-corrosive polar solvents in various industrial processes. google.com These applications include use as cleaning agents for removing residues like oils, greases, and varnishes from metal surfaces. google.com
The chemical structure of this compound, featuring a polar lactam ring, suggests it could exhibit similar solvency properties. The presence of the aminopropyl group could further enhance its utility, for example, by improving its water solubility or its effectiveness in cleaning formulations. Formulated cleaning agents in industries like pharmaceuticals often utilize multi-component systems to achieve broad-spectrum cleaning. umontreal.ca A compound like this compound could potentially serve as a component in such formulations.
Additionally, heterocyclic compounds, including pyrrolidine derivatives, are fundamental in the synthesis of a wide array of industrial and pharmaceutical products. numberanalytics.comresearchgate.netreachemchemicals.comnveo.org While direct industrial use of this compound as a final product is not well-documented, it could serve as a valuable intermediate in the synthesis of more complex molecules with specific industrial functions.
| Compound/Class | Industrial Application | Relevant Properties | Reference |
| N-Methyl-2-pyrrolidone (NMP) | Industrial solvent, cleaning agent | High boiling point, polar, good solvency for resins and polymers. | google.com |
| Alkanolamines (e.g., Monoethanolamine) | Component in cleaning formulations and gas sweetening | Basic, reactive with acidic compounds. | arab-oil-naturalgas.comgoogle.com |
| Heterocyclic Compounds | Building blocks for pharmaceuticals, agrochemicals, dyes. | Diverse chemical reactivity and structural motifs. | numberanalytics.comresearchgate.net |
| This compound | Potential solvent or cleaning agent component (Hypothesized) | Polar lactam ring, basic amino group. | - |
Future Research Directions and Unexplored Avenues for 1 2 Aminopropyl Pyrrolidin 2 One
Development of Novel Stereoselective Synthetic Routes and Cascade Reactions
The synthesis of densely functionalized pyrrolidin-2-ones with precise stereochemical control remains a significant challenge and a fertile ground for research. Future efforts are expected to focus on the development of novel stereoselective synthetic routes that offer high yields and enantiopurity. One promising approach involves the use of copper-catalyzed conjugate addition of diorganozinc reagents to a nitroacrylate, followed by a nitro-Mannich reaction and in situ lactamization. nih.gov This one-pot synthesis has been shown to produce 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones as single diastereoisomers. nih.gov Further investigation into enantioselective variations of this reaction, potentially through the use of chiral ligands, could lead to highly crystalline products that can be recrystallized to enantiopurity. nih.gov
Cascade reactions, which allow for the construction of complex molecules in a single, efficient operation, represent another key area of future research. The development of cascade reactions involving N-H insertion of metallocarbenes has proven to be a powerful tool for accessing highly functionalized and polysubstituted pyrrolidines. nih.gov For instance, a Rh(II)/Pd(0) dual-catalyzed carbenoid N-H insertion/allylation cascade reaction has been developed for the construction of diverse, highly functionalized pyrrolidines with excellent chemoselectivities and high diastereoselectivities. nih.gov Adapting such cascade strategies to the synthesis of 1-(2-Aminopropyl)pyrrolidin-2-one derivatives could provide rapid access to a library of novel compounds. Furthermore, radical cascade cyclization reactions of 1,n-enyne-type platforms offer another avenue for creating diverse nitrogen-containing heterocycles. researchgate.net The selective synthesis of pyrrolidin-2-ones through the ring contraction and deformylative functionalization of piperidine (B6355638) derivatives also presents an intriguing cascade approach that could be further explored. rsc.org
Advanced Mechanistic Elucidation through Cutting-Edge Experimental Techniques
A deeper understanding of the reaction mechanisms governing the formation of the pyrrolidin-2-one ring is crucial for optimizing existing synthetic methods and designing new ones. Future research will likely employ a combination of advanced experimental and computational techniques to unravel these complex mechanistic pathways.
Experimental studies, such as those involving the isolation and structural characterization of reaction intermediates, can provide invaluable insights. For example, in the copper-catalyzed intramolecular C–H amination for the synthesis of pyrrolidines, the isolation and characterization of a fluorinated copper(II) complex have provided evidence for the intermediacy of Cu-F bond formation. nih.gov Similar experimental approaches could be applied to reactions forming this compound to identify key intermediates and transition states.
Kinetic studies are also essential for understanding the factors that control reaction rates and selectivity. Mechanistic investigations combining experimental data with Density Functional Theory (DFT) calculations have been used to explore the reaction between 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one and methylamine, revealing that kinetic selectivity is more significant than thermodynamic selectivity in forming the main product. nih.gov Such combined experimental and theoretical studies will be instrumental in elucidating the mechanisms of more complex cascade reactions and stereoselective transformations relevant to this compound.
Computational Design of New Derivatizations and Multifunctional Applications
Computational chemistry and molecular modeling are poised to play an increasingly important role in the rational design of novel this compound derivatives with tailored properties and functionalities. In silico docking experiments, for instance, can be used to predict the binding affinity of new derivatives to specific biological targets. This approach has been successfully used to explore the molecular features that govern the bioactivity of 2-pyrrolidinone (B116388) derivatives as inhibitors of lipoxygenase (LOX), revealing the importance of the placement of acidic moieties within the enzyme's active site. nih.gov
Future computational studies could focus on creating virtual libraries of this compound derivatives and screening them for potential activity against a range of therapeutic targets. This would allow for the prioritization of synthetic efforts on the most promising candidates. Furthermore, computational methods can be employed to predict the physicochemical properties of new derivatives, aiding in the design of molecules with improved pharmacokinetic profiles.
Beyond medicinal applications, computational design can guide the development of multifunctional materials. The pyrrolidin-2-one scaffold can be functionalized with various groups to create polymers, catalysts, or other advanced materials. Computational modeling can help predict the properties of these materials and guide the synthesis of derivatives with desired characteristics.
Exploration of Emerging Applications in Sustainable Chemistry and Green Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic processes, and the synthesis of pyrrolidin-2-one derivatives is no exception. Future research will likely focus on developing more environmentally benign methods for the preparation of this compound and its analogues.
One promising approach is the use of ultrasound irradiation to promote reactions. An ultrasound-promoted one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones has been reported, which utilizes citric acid as a green additive in an ethanol (B145695) solvent. rsc.org This method offers several advantages, including clean reaction profiles, easy work-up procedures, excellent yields, and short reaction times. rsc.org
Another area of exploration is the use of visible-light-mediated reactions. A visible-light-driven, catalyst-free iodoamination of alkenes has been developed for the efficient synthesis of bioactive heterocycles, including pyrrolidines, in green solvents. mdpi.com The development of similar photoredox or photocatalytic methods for the synthesis of this compound could significantly reduce the environmental impact of its production.
Furthermore, the translation of batch electrochemical transformations to continuous flow reactors represents a critical step in developing scalable and sustainable synthetic processes. acs.org The application of continuous flow electrochemistry to the synthesis of 2-pyrrolidinones has demonstrated excellent productivity and high yields. acs.org Exploring such technologies for the synthesis of this compound could lead to more efficient and sustainable manufacturing processes.
Q & A
Q. What are the recommended synthetic routes for 1-(2-Aminopropyl)pyrrolidin-2-one, and how can yields be optimized?
Methodological Answer:
- Route 1: Utilize nucleophilic substitution reactions involving 2-pyrrolidinone derivatives and halogenated amines. For example, coupling 2-pyrrolidinone with 2-aminopropyl halides (e.g., bromide or iodide) under basic conditions (e.g., K₂CO₃ in DMF) may yield the target compound. Adjust reaction time and temperature to optimize intermediates .
- Route 2: Explore catalytic domino reactions, such as iodine-catalyzed three-component reactions, which have been effective for synthesizing structurally related pyrrolidin-2-one derivatives (e.g., thiol-containing analogs). Optimize stoichiometry and catalyst loading to improve efficiency .
- Yield Optimization: Compare halogenated substrates (e.g., iodobenzene vs. bromobenzene analogs) and solvents (polar aprotic solvents like DMF vs. THF). Evidence suggests iodinated substrates may offer higher yields (~85%) compared to brominated analogs (~59%) due to better leaving-group ability .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Elucidation: Use ¹H NMR and ¹³C NMR to confirm the pyrrolidin-2-one core and aminopropyl sidechain. Key signals include the carbonyl (δ ~175 ppm in ¹³C NMR) and amine protons (δ ~1.5-2.5 ppm in ¹H NMR) .
- Purity Assessment: Employ HPLC with UV detection (λ ~210-230 nm for amide bonds) and HRMS for molecular ion validation (expected [M+H]⁺ ~157.12 g/mol). Cross-reference with synthesized standards (e.g., pyrrolidin-2-one derivatives in pharmaceutical impurity libraries) .
- Physical Properties: Determine melting points (e.g., DSC) and solubility profiles in polar solvents (e.g., water, ethanol) to guide formulation studies .
Q. What safety protocols are advised for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust/aerosols .
- First Aid: For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline solution. Seek medical consultation and provide the compound’s SDS (even if incomplete) to healthcare providers .
- Storage: Store in airtight containers at room temperature, away from light and moisture. Stability testing (e.g., TGA/DSC) is recommended due to limited degradation data .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation: Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, particularly for stereoisomers or regioisomers. For example, NOESY can clarify spatial proximity of the aminopropyl group to the pyrrolidinone ring .
- Isotopic Labeling: Synthesize deuterated analogs (e.g., D₂O exchange for amine protons) to confirm exchangeable proton assignments .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ADF) to validate proposed structures .
Q. What strategies improve regioselectivity in derivatization reactions of this compound?
Methodological Answer:
- Catalyst Screening: Test transition-metal catalysts (e.g., CuI for hydrothiolation) to control regioselectivity in thiol- or halogen-based substitutions. Evidence shows iodine catalysts favor anti-Markovnikov addition in thiol-containing derivatives .
- Protecting Groups: Temporarily protect the amine group (e.g., Boc or Fmoc) to prevent unwanted side reactions during functionalization of the pyrrolidinone ring. Deprotect under mild acidic conditions (e.g., TFA/DCM) .
- Solvent Effects: Use non-polar solvents (e.g., toluene) to favor kinetic control in electrophilic substitutions, enhancing selectivity for less sterically hindered positions .
Q. How can researchers assess the biological activity of this compound given limited toxicological data?
Methodological Answer:
- In Vitro Screening: Conduct cytotoxicity assays (e.g., MTT on HEK-293 cells) and receptor-binding studies (e.g., dopamine or serotonin receptors, given structural similarity to psychoactive analogs like 5-APB) .
- Metabolic Stability: Use liver microsomes (human/rat) to evaluate metabolic pathways and identify potential toxic metabolites (e.g., oxidative deamination products) .
- Computational Toxicology: Apply QSAR models (e.g., OECD Toolbox) to predict acute toxicity and prioritize in vivo testing .
Q. What are the challenges in synthesizing stable epoxide-containing derivatives of this compound?
Methodological Answer:
- Epoxidation Conditions: Optimize peracid-mediated epoxidation (e.g., mCPBA in DCM) while avoiding ring-opening reactions. Monitor reaction progress via TLC (Rf shift) .
- Stability Testing: Assess epoxide stability under varying pH and temperature. Use low-temperature storage (-20°C) and desiccants to prevent hydrolysis .
- Characterization Challenges: Employ FTIR for epoxy ring C-O-C stretching (~1250 cm⁻¹) and X-ray crystallography to confirm stereochemistry if crystals are obtainable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
